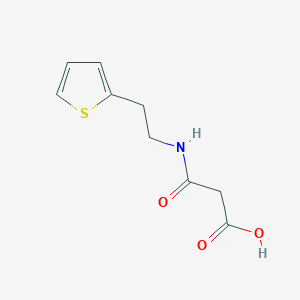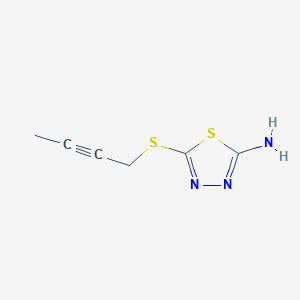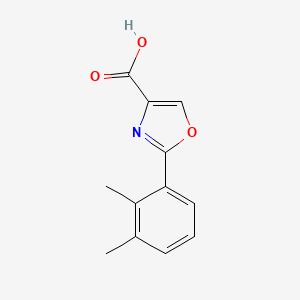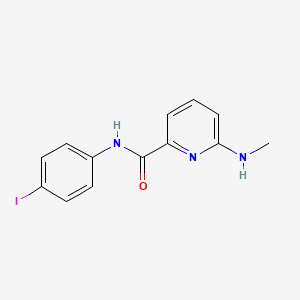![molecular formula C13H19N3O4S B7555069 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid, also known as SPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. SPP is a derivative of piperazine and is a member of the sulfonamide family of compounds.
科学的研究の応用
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. This compound has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. Additionally, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
作用機序
The mechanism of action of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist at this receptor, which results in the activation of downstream signaling pathways that regulate mood, anxiety, and stress. Additionally, this compound has been found to inhibit carbonic anhydrase IX, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to have anticonvulsant and neuroprotective properties, which may be due to its ability to modulate ion channels and reduce oxidative stress. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
将来の方向性
There are several future directions for the study of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid. One potential area of research is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and should be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and well-understood mechanism of action make it an attractive candidate for laboratory experiments. However, further research is needed to fully understand its potential therapeutic applications and to develop this compound analogs with improved pharmacological properties.
合成法
The synthesis of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid involves the reaction between 4-aminobenzenesulfonamide and 1-benzylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 2-bromoacetic acid to yield this compound. The synthesis of this compound is relatively simple and can be achieved through a two-step reaction process.
特性
IUPAC Name |
2-[4-(4-sulfamoylphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(13(17)18)15-6-8-16(9-7-15)11-2-4-12(5-3-11)21(14,19)20/h2-5,10H,6-9H2,1H3,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIXTXHDBLZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)

![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)


![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
